N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, an isopropyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a fluorinated benzaldehyde and an isopropyl-substituted amine under acidic conditions.
Amination: The resulting pyrimidine intermediate undergoes nucleophilic substitution with an amine to introduce the amino group.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various cellular pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide
- N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)carboxamide
Uniqueness
N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the isopropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Additionally, its acetamide moiety allows for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
N-[4-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-9(2)14-13(16)15(18-8-17-14)20-12-6-4-11(5-7-12)19-10(3)21/h4-9H,1-3H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXNYUNJSFFYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)NC2=CC=C(C=C2)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.